molecular formula C7H12BNO2 B13328726 (1,2,5-Trimethyl-1H-pyrrol-3-yl)boronic acid

(1,2,5-Trimethyl-1H-pyrrol-3-yl)boronic acid

Cat. No.: B13328726
M. Wt: 152.99 g/mol
InChI Key: UYOKTVRMIIMFNA-UHFFFAOYSA-N
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Description

(1,2,5-Trimethyl-1H-pyrrol-3-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a pyrrole ring substituted with three methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,2,5-Trimethyl-1H-pyrrol-3-yl)boronic acid typically involves the borylation of a suitable pyrrole precursor. One common method is the Miyaura borylation reaction, where an aryl halide is reacted with a diboron reagent in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the process is highly efficient, allowing for the preparation of various boronic acids and boronates.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to handle and perform organolithium chemistry on a large scale . This approach enables the synthesis of boronic acids with high throughput and efficiency, making it suitable for large-scale production.

Scientific Research Applications

(1,2,5-Trimethyl-1H-pyrrol-3-yl)boronic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1,2,5-Trimethyl-1H-pyrrol-3-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various chemical reactions and biological applications. The boronic acid group can interact with enzymes and receptors, modulating their activity and leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1,2,5-Trimethyl-1H-pyrrol-3-yl)boronic acid is unique due to its pyrrole ring structure, which imparts distinct electronic and steric properties compared to other boronic acids. This uniqueness makes it valuable in specific synthetic applications and research areas .

Properties

Molecular Formula

C7H12BNO2

Molecular Weight

152.99 g/mol

IUPAC Name

(1,2,5-trimethylpyrrol-3-yl)boronic acid

InChI

InChI=1S/C7H12BNO2/c1-5-4-7(8(10)11)6(2)9(5)3/h4,10-11H,1-3H3

InChI Key

UYOKTVRMIIMFNA-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(N(C(=C1)C)C)C)(O)O

Origin of Product

United States

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